Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound notable for its unique structural features, including a furo[2,3-c]pyrrole ring system. This compound is classified under the category of heterocyclic compounds, which are characterized by the presence of one or more heteroatoms in their ring structure. The compound's molecular formula is , and it has a molecular weight of approximately 243.3 g/mol .
The synthesis of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves several steps:
The synthesis may also involve optimization processes to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
The molecular structure of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can be represented using various structural formulas:
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO
These representations highlight the compound's complex stereochemistry and functional groups that contribute to its chemical properties and reactivity .
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can participate in several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process .
The mechanism of action for Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. The compound's unique functional groups allow it to bind effectively to these targets and modulate their activity. This modulation can lead to various biological effects depending on the specific application and biological system being studied. The distinct arrangement of functional groups contributes to its unique chemical and biological properties .
The physical properties of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate include:
Chemical properties include its ability to undergo various reactions such as oxidation and reduction as discussed previously. Data regarding boiling points or melting points are not extensively documented but are essential for practical applications in laboratory settings .
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific applications:
Its multifaceted applications underscore its significance in both academic research and industrial chemistry contexts .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5